molecular formula C24H16BF4Li B12960102 Lithium tetrakis(p-fluorophenyl)borate CAS No. 68140-33-0

Lithium tetrakis(p-fluorophenyl)borate

Cat. No.: B12960102
CAS No.: 68140-33-0
M. Wt: 398.2 g/mol
InChI Key: CYAALCBETSCAKZ-UHFFFAOYSA-N
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Description

Lithium tetrakis(p-fluorophenyl)borate is a chemical compound that features a lithium cation and a tetrakis(p-fluorophenyl)borate anion. This compound is known for its weakly coordinating anion properties, making it valuable in various chemical applications, particularly in catalysis and electrochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium tetrakis(p-fluorophenyl)borate typically involves the reaction of p-fluorophenyllithium with tris(p-fluorophenyl)boron. The reaction is carried out in an ether solution, resulting in the precipitation of the lithium salt as a white solid. The general reaction can be represented as follows:

(C6H4F)3B+Li(C6H4F)[Li(OEt2)3][B(C6H4F)4](C_6H_4F)_3B + Li(C_6H_4F) \rightarrow [Li(OEt_2)_3][B(C_6H_4F)_4] (C6​H4​F)3​B+Li(C6​H4​F)→[Li(OEt2​)3​][B(C6​H4​F)4​]

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium tetrakis(p-fluorophenyl)borate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the p-fluorophenyl groups are replaced by other functional groups.

    Coordination Reactions: It forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include transition metal chlorides and organic halides. The reactions are typically carried out in non-aqueous solvents such as ether or dichloromethane under inert atmosphere conditions to prevent moisture and air sensitivity.

Major Products

The major products formed from reactions involving this compound are often cationic transition metal complexes. These complexes are valuable in various catalytic processes, including polymerization and organic synthesis.

Scientific Research Applications

Lithium tetrakis(p-fluorophenyl)borate has a wide range of scientific research applications:

    Chemistry: It is used as a weakly coordinating anion in the synthesis of cationic transition metal complexes, which are important in catalysis.

    Biology: Its role in biological research is limited, but it can be used in studies involving metal ion interactions.

    Medicine: There are no significant direct applications in medicine, but its derivatives may be explored for potential therapeutic uses.

    Industry: It is used in the production of high-performance catalysts for polymerization reactions and in electrochemical applications to enhance the solubility and stability of metal complexes.

Mechanism of Action

The mechanism by which lithium tetrakis(p-fluorophenyl)borate exerts its effects is primarily through its weakly coordinating anion properties. The anion does not strongly interact with the cation, allowing the cation to participate in various chemical reactions without significant interference. This property is particularly useful in catalysis, where the anion’s weak coordination allows for the formation of highly reactive cationic species.

Comparison with Similar Compounds

Similar Compounds

  • Lithium tetrakis(pentafluorophenyl)borate
  • Sodium tetrakis(p-fluorophenyl)borate
  • Potassium tetrakis(p-fluorophenyl)borate

Uniqueness

Lithium tetrakis(p-fluorophenyl)borate is unique due to its specific combination of lithium cation and p-fluorophenyl groups. This combination provides a balance of weak coordination and stability, making it particularly effective in applications requiring highly reactive cationic species. Compared to its pentafluorophenyl counterpart, the p-fluorophenyl groups offer different electronic properties, which can influence the reactivity and selectivity of the compound in various chemical processes.

Properties

CAS No.

68140-33-0

Molecular Formula

C24H16BF4Li

Molecular Weight

398.2 g/mol

IUPAC Name

lithium;tetrakis(4-fluorophenyl)boranuide

InChI

InChI=1S/C24H16BF4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1

InChI Key

CYAALCBETSCAKZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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